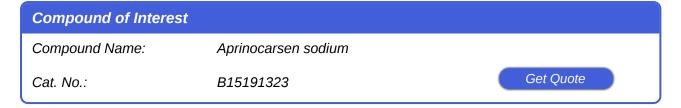


Aprinocarsen Sodium: A Technical Overview of Its Sequence, Design, and Preclinical Evaluation

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Aprinocarsen sodium, also known as ISIS 3521 and LY900003, is a 20-base phosphorothioate antisense oligonucleotide designed to inhibit the expression of Protein Kinase C-alpha (PKC- α).[1] Developed by Isis Pharmaceuticals (now Ionis Pharmaceuticals), aprinocarsen was investigated as a potential therapeutic agent for various cancers.[2] As a second-generation antisense oligonucleotide, its design incorporates chemical modifications to enhance its drug-like properties, such as resistance to nuclease degradation. This document provides a detailed technical guide on the sequence, design, and preclinical evaluation of aprinocarsen sodium, intended for researchers, scientists, and professionals in the field of drug development.

Aprinocarsen Sodium: Core Properties



Property	Description	Reference	
Sequence	5'- GTTCTCGCTGGTGAGTTTCA -3'		
Chemical Structure	20-mer phosphorothioate deoxyribonucleotide	[3]	
Target	Protein Kinase C-alpha (PKC- α) mRNA	[1][4]	
Mechanism of Action	Binds to the 3'-untranslated region of human PKC-α mRNA, leading to RNase H-mediated degradation of the mRNA transcript and subsequent reduction in PKC-α protein synthesis.	[3]	
Former Names	ISIS 3521, LY900003	[3]	

Design and Rationale

The design of **aprinocarsen sodium** as a second-generation antisense oligonucleotide focused on achieving high target affinity, specificity, and improved pharmacokinetic properties.

Sequence Selection: The 20-nucleotide sequence of aprinocarsen was specifically designed to be complementary to the 3'-untranslated region (3'-UTR) of the human PKC-α mRNA. Targeting the 3'-UTR is a common strategy in antisense technology as this region is often unique to the target mRNA, thereby minimizing off-target effects on other closely related protein kinase C isoforms.

Phosphorothioate Backbone: Aprinocarsen incorporates a phosphorothioate (PS) modification in its backbone. In a PS linkage, a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification renders the oligonucleotide resistant to degradation by cellular nucleases, which significantly increases its half-life in biological systems compared to unmodified oligodeoxynucleotides.



Preclinical Efficacy

Aprinocarsen demonstrated potent and specific inhibition of PKC- α expression in a variety of preclinical models, both in vitro and in vivo.

In Vitro Studies

In cultured human tumor cell lines, a prinocarsen effectively reduced PKC- α mRNA and protein levels in a dose- and sequence-dependent manner.

Cell Line	Assay	Endpoint	Result	Reference
Human Lung Carcinoma (A549)	PKC-α mRNA reduction	IC50	~100 nM	[5]
Human Bladder Carcinoma (T- 24)	PKC-α mRNA reduction	IC50	50-100 nM	[6]
Mouse Mammary Epithelial (C127)	PKC-α mRNA reduction	IC50	100-200 nM	[1]

In Vivo Studies

Systemic administration of aprinocarsen to mice bearing human tumor xenografts resulted in significant antitumor activity.

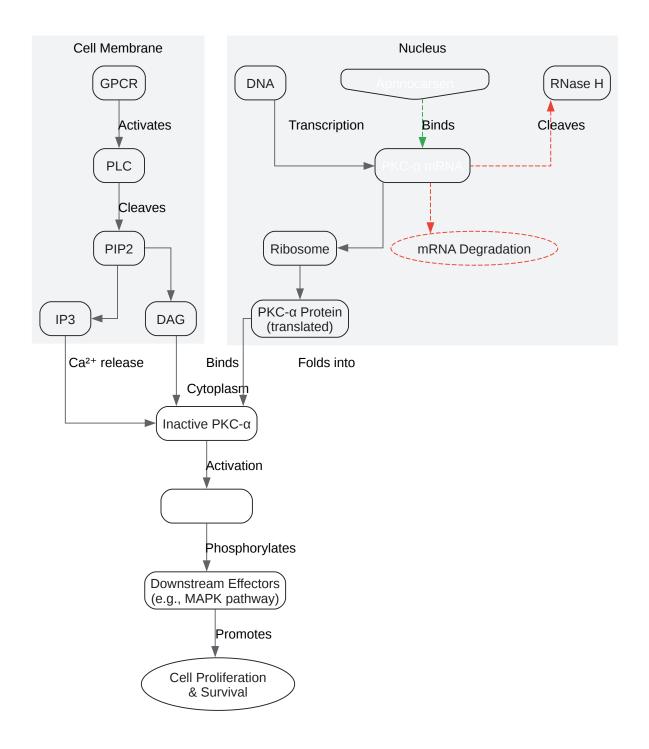


Tumor Model	Animal Model	Dosing	Endpoint	Result	Reference
Human Glioblastoma (U-87)	Nude Mice	Intraperitonea I	Tumor Growth Inhibition	Significant growth delay and tumor reduction	[3]
Various Human Tumor Xenografts	Nude Mice	Intraperitonea I	PKC-α mRNA reduction in liver	IC50 of 30-50 mg/kg	[1]
T-24, A549, Colo 205 Xenografts	Nude Mice	Intravenous	Tumor Growth Inhibition	ID50 of 0.06- 0.6 mg/kg daily	[6]

Signaling Pathway and Experimental Workflows PKC-α Signaling Pathway and Mechanism of Aprinocarsen Action

The following diagram illustrates the canonical PKC- α signaling pathway and the mechanism by which aprinocarsen intervenes.





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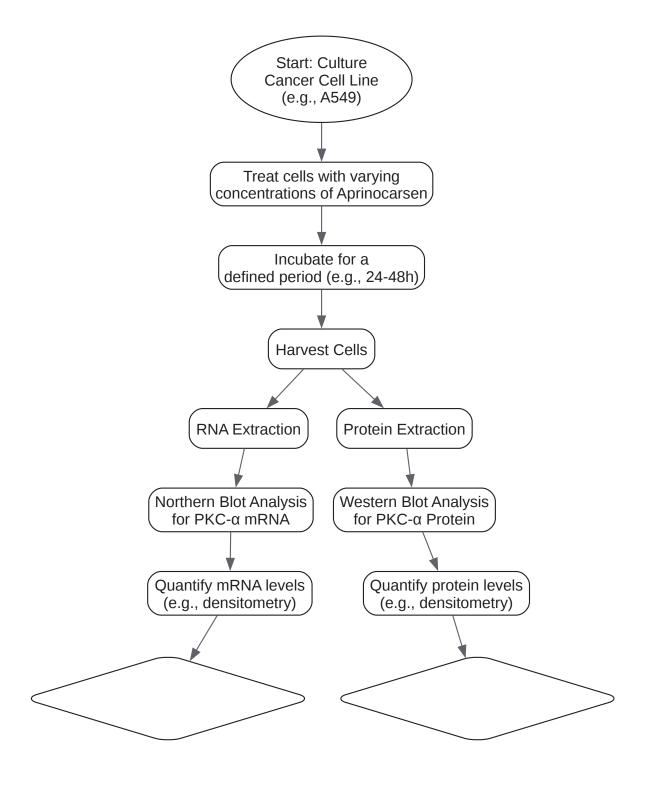
Caption: Mechanism of Aprinocarsen Action on the PKC- α Signaling Pathway.



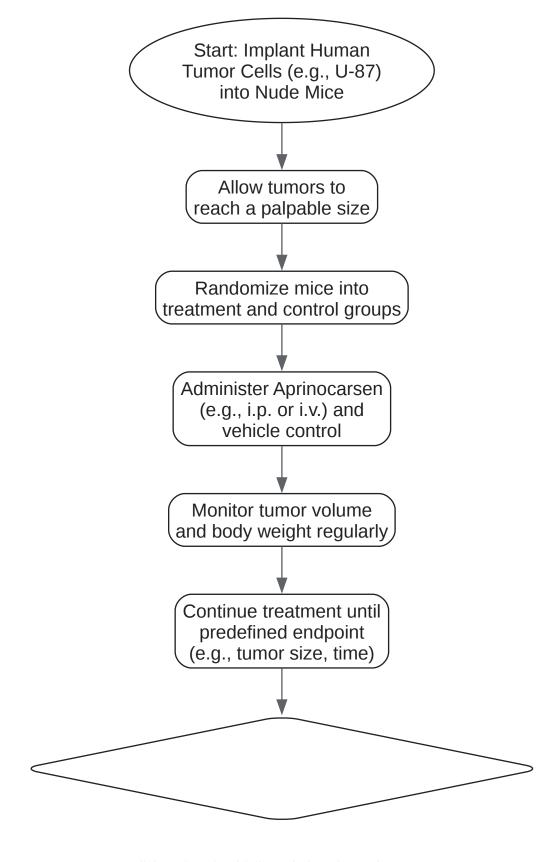
Experimental Workflow: In Vitro Evaluation of Aprinocarsen

The following diagram outlines a typical experimental workflow for assessing the in vitro efficacy of aprinocarsen.









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References

- 1. pnas.org [pnas.org]
- 2. ISIS-3521. Isis Pharmaceuticals PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas PMC [pmc.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
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